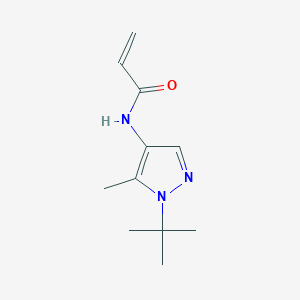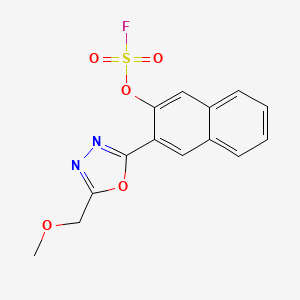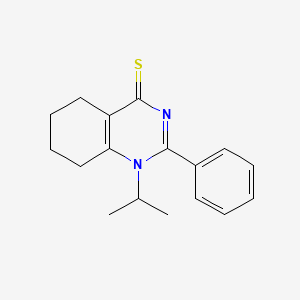
1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as THQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. THQ belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
作用机制
The exact mechanism of action of 1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been reported to reduce inflammation and pain in animal models of inflammation and pain.
实验室实验的优点和局限性
1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several advantages for use in lab experiments. It has been reported to have a good yield and purity, making it a suitable compound for research purposes. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It is a relatively complex compound, which may make it difficult to synthesize in large quantities. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on 1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. One direction is to further investigate its potential as an anticancer agent. This compound has been shown to possess antitumor activity against various cancer cell lines, but more studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for cancer. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. This compound has been reported to have anti-inflammatory and analgesic effects in animal models of inflammation and pain, but more studies are needed to determine its efficacy in humans. Finally, more studies are needed to determine the safety and toxicity of this compound in humans, as well as its potential interactions with other drugs.
合成方法
The synthesis of 1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves the reaction of 2-aminobenzophenone with isopropyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been reported to have a good yield and purity, making it a suitable method for the preparation of this compound for research purposes.
科学研究应用
1-isopropyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to possess analgesic effects in animal models of pain.
属性
IUPAC Name |
2-phenyl-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-12(2)19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPVGDDXCJKAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

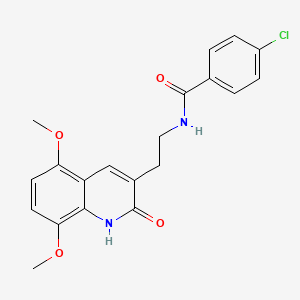
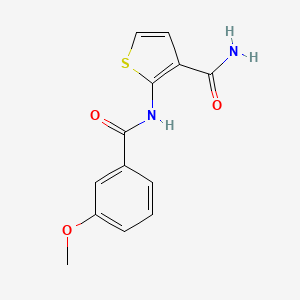
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
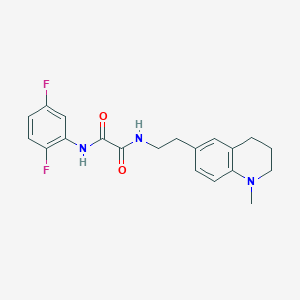
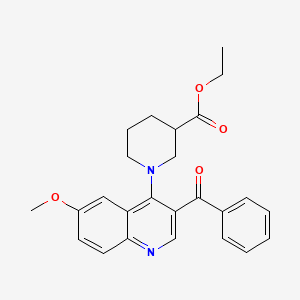
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
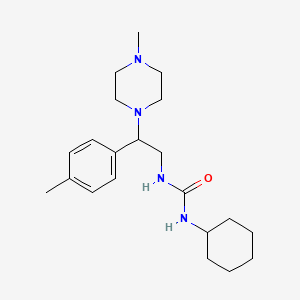
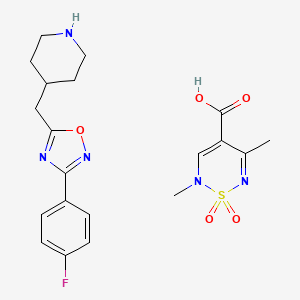
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)
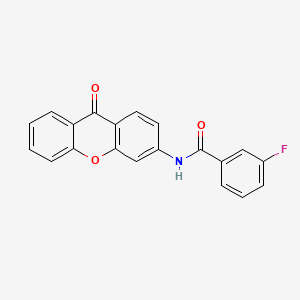
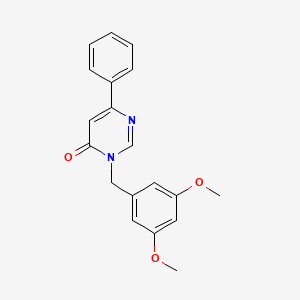
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
